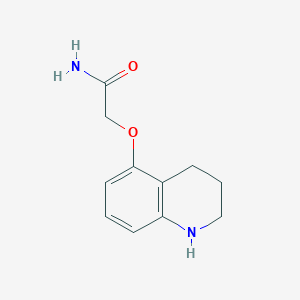![molecular formula C17H32Cl2N2O2 B3009879 [3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride CAS No. 1049757-49-4](/img/structure/B3009879.png)
[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride" involves reactions between amines and other chemical entities. For instance, 1,3-dichloro-1,3-bis(dimethylamino)propenium salts react with primary amines to yield various products depending on the properties of the amine, such as the size of the R groups and whether it is aromatic . This suggests that the synthesis of the compound may involve a reaction between a dimethylamino-propyl derivative and an aromatic compound with ethoxy and propoxy substituents.
Molecular Structure Analysis
The molecular structure of related compounds indicates that the dimethylamino group can be reactive and may be replaced by other functional groups in mildly acidic solutions . This reactivity could be relevant to the structure of "[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride," as the presence of the dimethylamino group may influence the overall stability and reactivity of the molecule.
Chemical Reactions Analysis
The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines leads to the formation of cyclic phosphonic analogues when primary amines are used as nucleophiles . This indicates that primary amines can initiate ring-closure reactions, which could be a relevant reaction pathway for the synthesis or modification of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride" are not directly discussed in the provided papers, the properties of similar compounds can provide some insights. The reactivity of the dimethylamino group and the influence of aromatic substituents on the properties of the amine used in the synthesis suggest that the compound may have unique solubility, stability, and reactivity characteristics that could be further explored through experimental studies.
Applications De Recherche Scientifique
Antidepressant Agent Research
The compound 3-(dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride and its analogs have been studied for potential antidepressant properties. One study discovered that 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, a similar compound, exhibited potent reserpine-prevention activity in mice, leading to the synthesis and evaluation of analogues as potential antidepressant agents. The analogs showed good activity in biochemical and pharmacological animal models of depression, along with a relative lack of anticholinergic side effects, making them candidates for further evaluation in this field (Clark et al., 1979).
Cytotoxic Activity in Cancer Research
Another application of related compounds involves their cytotoxic activity. A study synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, which include the dimethylaminoethyl group, found that most compounds were potent cytotoxins. They were tested against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, showing IC(50) values less than 10 nM. This highlights their potential use in cancer research and treatment (Deady et al., 2003).
Synthesis of Heterocyclic Systems
The compound also plays a role in the synthesis of heterocyclic systems. A study involved the use of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its derivatives in the preparation of various heterocyclic compounds. This is significant for chemical synthesis and pharmaceutical research (Selič et al., 1997).
Polymer Research
In polymer research, a study focused on synthesizing and investigating the properties of a water-soluble resin with tertiary amine oxide side substituents, derived from 3-(dimethylamino)propanoic acid. This resin demonstrated interesting thermal behaviors and potential applications in chemical-free thermal laser imaging (An et al., 2015).
Hepatitis C Virus Inhibition
The structure of an inhibitor of the hepatitis C virus internal ribosome entry site, which includes a dimethylamino group, was studied. The crystal structure of this compound was analyzed both free and in complex with the viral RNA target, providing insights into antiviral drug development (Dibrov et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-[(3-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2.2ClH/c1-5-12-21-16-9-8-15(13-17(16)20-6-2)14-18-10-7-11-19(3)4;;/h8-9,13,18H,5-7,10-12,14H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVCUNLTQCXWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNCCCN(C)C)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

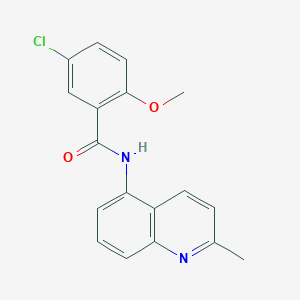
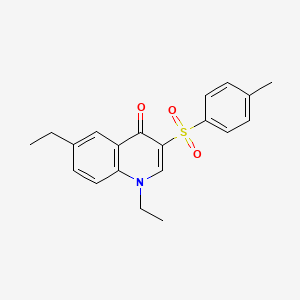


![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)
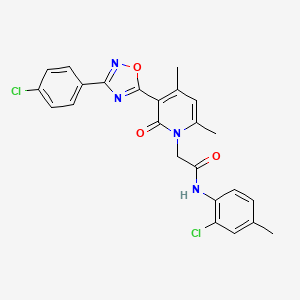
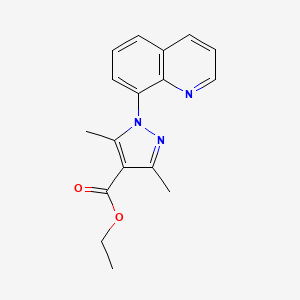

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)
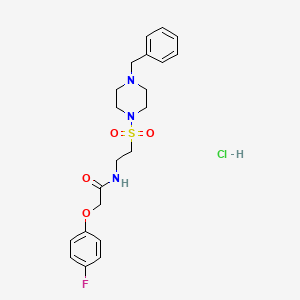
![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

